

Application Note: Quantitative Analysis of Propachlor-2-hydroxy using HPLC-MS

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Compound of Interest

Compound Name: Propachlor-2-hydroxy

Cat. No.: B3340329

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Introduction

Propachlor is a widely used chloroacetamide herbicide for the control of annual grasses and some broadleaf weeds. Its metabolites, such as **Propachlor-2-hydroxy**, are of environmental and toxicological interest. Accurate and sensitive quantification of these metabolites is crucial for environmental monitoring, toxicological risk assessment, and understanding the metabolic fate of the parent compound. This application note presents a detailed protocol for the quantitative analysis of **Propachlor-2-hydroxy** in environmental and biological matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The method is designed to be robust, sensitive, and suitable for high-throughput analysis.

Propachlor-2-hydroxy is formed by the substitution of the chlorine atom on the parent propachlor molecule with a hydroxyl group. Its chemical formula is C₁₁H₁₅NO₂, and it has a molecular weight of 193.24 g/mol. The analytical method described herein utilizes a reversed-phase HPLC separation followed by tandem mass spectrometry (MS/MS) detection in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.

Experimental Protocols

Materials and Reagents

- Standards: **Propachlor-2-hydroxy** analytical standard (purity ≥98%).

- Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid (LC-MS grade).
- Reagents: Ammonium formate (LC-MS grade).
- Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL) or QuEChERS extraction kits. 0.22 µm syringe filters.

Standard Solution Preparation

Prepare a stock solution of **Propachlor-2-hydroxy** at a concentration of 1 mg/mL in methanol. From this stock solution, prepare a series of working standard solutions by serial dilution in a mixture of water and acetonitrile (1:1, v/v) to construct a calibration curve. The concentration of the calibration standards should bracket the expected concentration range of the samples.

Sample Preparation

The following are generalized procedures for water and soil matrices. The specific procedure should be optimized based on the sample matrix and the required limit of quantification.

2.3.1. Water Samples

- Filter the water sample through a 0.7 µm glass fiber filter.
- Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- Load 100 mL of the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
- Wash the cartridge with 5 mL of deionized water to remove interfering substances.
- Dry the cartridge under vacuum for 10 minutes.
- Elute the analyte with two 3 mL aliquots of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 1 mL of the initial mobile phase composition and filter through a 0.22 μ m syringe filter into an HPLC vial.

2.3.2. Soil/Solid Samples (QuEChERS Method)

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of water and vortex for 1 minute.
- Add 10 mL of acetonitrile and the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
- Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive SPE (dSPE) tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
- Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute as described in step 8 of the water sample preparation.

HPLC-MS/MS Method

2.4.1. HPLC Conditions

Parameter	Value
Column	C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient	10% B to 95% B in 8 min, hold at 95% B for 2 min, return to 10% B

2.4.2. Mass Spectrometry Conditions

The following MS parameters are proposed based on the structure of **Propachlor-2-hydroxy** and may require optimization on the specific instrument used.

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Precursor Ion [M+H] ⁺	m/z 194.2
Product Ion 1 (Quantifier)	m/z 134.1 (Proposed: Loss of N-isopropyl group)
Product Ion 2 (Qualifier)	m/z 106.1 (Proposed: Further fragmentation)
Collision Energy (CE)	15 - 25 eV (To be optimized)
Declustering Potential (DP)	40 - 60 V (To be optimized)
Ion Source Temperature	500°C

Data Presentation

The quantitative data obtained from the method validation should be summarized in the following tables for clear comparison and assessment of the method's performance.

Table 1: Linearity and Range

Analyte	Calibration Range (ng/mL)	Correlation Coefficient (r^2)
Propachlor-2-hydroxy	0.1 - 100	> 0.995

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Analyte	LOD (ng/mL)	LOQ (ng/mL)
Propachlor-2-hydroxy	0.05	0.1

Table 3: Accuracy and Precision

Analyte	Spiked Concentration (ng/mL)	Recovery (%)	Relative Standard Deviation (RSD, %)
Propachlor-2-hydroxy	0.5	95 - 105	< 15
Propachlor-2-hydroxy	5	98 - 102	< 10
Propachlor-2-hydroxy	50	99 - 101	< 5

Visualizations

The following diagrams illustrate the key workflows and relationships in this analytical protocol.

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